Cas no 2758005-38-6 (3,5-Dibromo-4-methylthiophene-2-carbaldehyde)

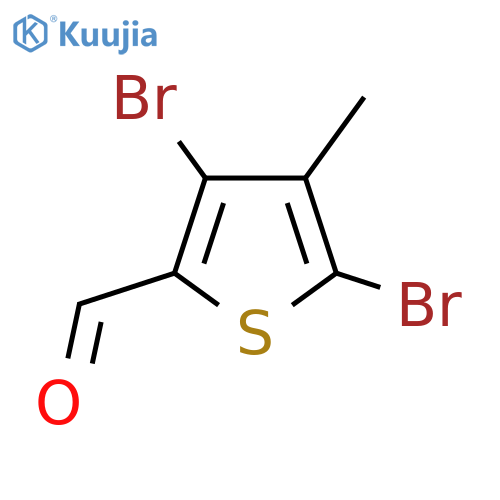

2758005-38-6 structure

商品名:3,5-Dibromo-4-methylthiophene-2-carbaldehyde

CAS番号:2758005-38-6

MF:C6H4Br2OS

メガワット:283.96835899353

CID:5465207

3,5-Dibromo-4-methylthiophene-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 3,5-dibromo-4-methylthiophene-2-carbaldehyde

- Z3324945189

- 3,5-Dibromo-4-methyl-2-thiophenecarboxaldehyde

- 3,5-Dibromo-4-methylthiophene-2-carbaldehyde

-

- インチ: 1S/C6H4Br2OS/c1-3-5(7)4(2-9)10-6(3)8/h2H,1H3

- InChIKey: LUWKKFRATWMTJN-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C=O)SC(=C1C)Br

計算された属性

- せいみつぶんしりょう: 283.83291 g/mol

- どういたいしつりょう: 281.83496 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 142

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 45.3

- ぶんしりょう: 283.97

3,5-Dibromo-4-methylthiophene-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7148363-1.0g |

3,5-dibromo-4-methylthiophene-2-carbaldehyde |

2758005-38-6 | 95.0% | 1.0g |

$871.0 | 2025-03-12 | |

| Enamine | EN300-7148363-2.5g |

3,5-dibromo-4-methylthiophene-2-carbaldehyde |

2758005-38-6 | 95.0% | 2.5g |

$1707.0 | 2025-03-12 | |

| Enamine | EN300-7148363-0.5g |

3,5-dibromo-4-methylthiophene-2-carbaldehyde |

2758005-38-6 | 95.0% | 0.5g |

$679.0 | 2025-03-12 | |

| Aaron | AR028G5R-5g |

3,5-dibromo-4-methylthiophene-2-carbaldehyde |

2758005-38-6 | 95% | 5g |

$3497.00 | 2023-12-15 | |

| 1PlusChem | 1P028FXF-100mg |

3,5-dibromo-4-methylthiophene-2-carbaldehyde |

2758005-38-6 | 95% | 100mg |

$434.00 | 2024-05-07 | |

| Aaron | AR028G5R-10g |

3,5-dibromo-4-methylthiophene-2-carbaldehyde |

2758005-38-6 | 95% | 10g |

$5176.00 | 2023-12-15 | |

| Aaron | AR028G5R-500mg |

3,5-dibromo-4-methylthiophene-2-carbaldehyde |

2758005-38-6 | 95% | 500mg |

$959.00 | 2025-02-16 | |

| Aaron | AR028G5R-1g |

3,5-dibromo-4-methylthiophene-2-carbaldehyde |

2758005-38-6 | 95% | 1g |

$1223.00 | 2025-02-16 | |

| 1PlusChem | 1P028FXF-50mg |

3,5-dibromo-4-methylthiophene-2-carbaldehyde |

2758005-38-6 | 95% | 50mg |

$303.00 | 2024-05-07 | |

| Aaron | AR028G5R-50mg |

3,5-dibromo-4-methylthiophene-2-carbaldehyde |

2758005-38-6 | 95% | 50mg |

$303.00 | 2025-02-16 |

3,5-Dibromo-4-methylthiophene-2-carbaldehyde 関連文献

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

5. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

2758005-38-6 (3,5-Dibromo-4-methylthiophene-2-carbaldehyde) 関連製品

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量